molecular formula C11H7NS2 B078341 Naphtho[2,3-d]thiazole-2(3H)-thione CAS No. 13331-30-1

Naphtho[2,3-d]thiazole-2(3H)-thione

Katalognummer: B078341
CAS-Nummer: 13331-30-1
Molekulargewicht: 217.3 g/mol
InChI-Schlüssel: IHUDAVOKNKHDNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,3-d]thiazole-2(3H)-thione is a heterocyclic compound that features a fused ring system comprising a naphthalene ring and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene-1-thiol with carbon disulfide and a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[2,3-d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of Naphtho[2,3-d]thiazole-2(3H)-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphtho[2,3-d][1,3]thiazole-4,9-dione: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    Naphtho[1,2-b]benzofuran: Another fused ring system with different heteroatoms, resulting in varied applications and reactivity.

Uniqueness

Naphtho[2,3-d]thiazole-2(3H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and potential bioactivity

Eigenschaften

CAS-Nummer

13331-30-1

Molekularformel

C11H7NS2

Molekulargewicht

217.3 g/mol

IUPAC-Name

3H-benzo[f][1,3]benzothiazole-2-thione

InChI

InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13)

InChI-Schlüssel

IHUDAVOKNKHDNA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3

Synonyme

Naphtho[2,3-d]thiazole-2(3H)-thione (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.